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Introduction

Tredaptive was a combination drug containing extended-release niacin and laropiprant. Niacin,
a well-established lipid-modifying agent, was included for its potential to reduce low-density
lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL)
cholesterol. Laropiprant was incorporated to mitigate the common side effect of niacin-induced
flushing. The therapeutic rationale was that by improving lipid profiles, Tredaptive would
reduce the risk of vascular events in high-risk patients. However, large-scale clinical trials,
notably HPS2-THRIVE and AIM-HIGH, were conducted to rigorously quantify this effect. These
studies ultimately led to the withdrawal of Tredaptive from the market. This document provides
a detailed overview of the quantitative findings and experimental protocols from these key
clinical trials.

Data Presentation: Quantifying the Effect on
Vascular Events

The clinical evidence for Tredaptive's effect on vascular events is primarily derived from two
major randomized controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL
to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in
Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).
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HPS2-THRIVE Trial: Primary and Secondary Endpoint
Data

The HPS2-THRIVE study evaluated the addition of extended-release niacin/laropiprant to statin
therapy in patients at high risk for vascular events.

Tredaptive + Placebo + . .
. . Risk Ratio
Outcome Statin Statin P-value
(95% CiI)
(n=12,838) (n=12,835)
Primary
Endpoint: Major 13.2% 13.7% 0.96 (0.90-1.03) 0.29

Vascular Events*

*Major vascular events were a composite of coronary death, non-fatal myocardial infarction,
stroke, or any arterial revascularization.[1]

Statistically

Selected Adverse . . . L
Tredaptive + Statin  Placebo + Statin Significant

Events

Increase
Diabetic )

o Increased Baseline Yes

Complications
New Onset Diabetes Increased Baseline Yes
Infection Increased Baseline Yes
Gastrointestinal Increased Baseline Yes
Musculoskeletal Increased Baseline Yes
Bleeding (including )
) ) Increased Baseline Yes
intracranial)
Skin-related Increased Baseline Yes

AIM-HIGH Trial: Primary Endpoint Data
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The AIM-HIGH trial investigated the effect of extended-release niacin added to statin therapy in
patients with established cardiovascular disease, low HDL cholesterol, and elevated
triglycerides.

o . Placebo + .

Niacin + Statin . Hazard Ratio
Outcome Statin P-value

(n=1,718) (95% CiI)

(n=1,696)

Primary
Endpoint: Major

16.4% 16.2% 1.02 (0.87 -1.21) 0.79

Cardiovascular

Events*

*Primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial
infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven
coronary or cerebral revascularization.[2][3]

Experimental Protocols
HPS2-THRIVE Trial Methodology

Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[3][4][5]

Patient Population: 25,673 patients aged 50 to 80 years with a history of myocardial infarction,
cerebrovascular disease, peripheral arterial disease, or diabetes mellitus with symptomatic
coronary heart disease.[3][6]

Inclusion Criteria:

History of myocardial infarction.

Cerebrovascular atherosclerotic disease (e.g., ischemic stroke, transient ischemic attack).

Peripheral arterial disease.

Diabetes mellitus with evidence of symptomatic coronary heart disease.[6]

Exclusion Criteria:
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Severe renal insufficiency.

Active inflammatory muscle disease.

Previous significant adverse reaction to statins, ezetimibe, niacin, or laropiprant.

Active peptic ulcer disease.[6]
Intervention:

 All participants received background therapy with simvastatin 40 mg daily, with or without
ezetimibe 10 mg daily.

» Patients were then randomized to receive either:
o Extended-release niacin 2 g and laropiprant 40 mg daily.
o Matching placebo.[3][4]

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined
as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial
revascularization.[4]

AIM-HIGH Trial Methodology

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low
baseline HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglyceride
levels (150-400 mg/dL).[2]

Inclusion Criteria:
e Age 45 years or older.

» Established cardiovascular disease (coronary, cerebrovascular, or peripheral arterial
disease).

e Low HDL cholesterol and elevated triglycerides.[7]
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Intervention:

 All participants received intensive statin therapy (simvastatin plus ezetimibe if needed) to
maintain LDL cholesterol levels between 40 and 80 mg/dL.

» Patients were randomized to receive either:
o Extended-release niacin at a dose of 1500 to 2000 mg daily.
o Matching placebo.[2]

Primary Endpoint: The primary endpoint was the time to the first major cardiovascular event,
defined as a composite of death from coronary heart disease, nonfatal myocardial infarction,
ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary
or cerebral revascularization.[2][8]

Mandatory Visualizations

Signaling Pathway of Niacin-Induced Flushing and
Laropiprant Inhibition
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Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.
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HPS2-THRIVE Experimental Workflow
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Caption: High-level experimental workflow of the HPS2-THRIVE clinical trial.

Logical Relationship: Tredaptive, Lipid Modification, and
Clinical Outcomes
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Caption: The logical disconnect between Tredaptive's biochemical effects and clinical
outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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